1-(3-Acetamidophenyl)-5-mercaptotetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

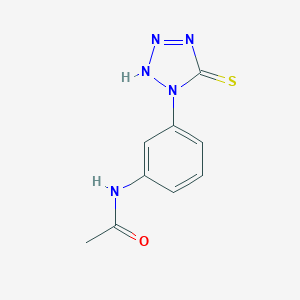

Structure

2D Structure

Properties

IUPAC Name |

N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3,(H,10,15)(H,11,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWKACOBHZIKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065700 | |

| Record name | Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14070-48-5 | |

| Record name | N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14070-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014070485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(3-Acetamidophenyl)-5-mercaptotetrazole

CAS Number: 14070-48-5

This technical guide provides a comprehensive overview of 1-(3-Acetamidophenyl)-5-mercaptotetrazole, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 14070-48-5 | [1][2][3][4][5] |

| Molecular Formula | C9H9N5OS | [1][5] |

| Molecular Weight | 235.27 g/mol | [1][3][5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥98% | [1][2][4] |

| Melting Point | 185 - 187 °C | [1] |

| Storage | Room Temperature | [1][2] |

Synthesis

A plausible synthetic route for this compound would likely involve the reaction of 3-acetamidobenzonitrile with a source of azide, followed by the introduction of the mercapto group. The following workflow illustrates a generalized synthesis approach for related tetrazole compounds.

Potential Applications and Biological Activity

This compound is recognized as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1][6] Its structural features, particularly the tetrazole ring which can act as a bioisostere for a carboxylic acid group, suggest its potential as an active pharmaceutical ingredient (API).[1][6]

The mercapto group enhances its reactivity, making it a valuable intermediate in drug synthesis and development.[1][6] Furthermore, its ability to act as a ligand in coordination chemistry opens avenues for its use in creating metal complexes, which have applications in catalysis and material science.[6]

While specific biological data for this compound is limited in publicly available literature, tetrazole derivatives are known to exhibit a wide range of pharmacological activities, including:

Given the prevalence of the tetrazole moiety in numerous marketed drugs, this compound represents a promising scaffold for the development of novel therapeutic agents.

Experimental Protocols for Related Compounds

Detailed experimental protocols for this compound are not currently published. However, the following sections describe general methodologies for assessing the biological activity of related tetrazole compounds, which can be adapted for the evaluation of this specific molecule.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Replace the old medium with the medium containing different concentrations of the test compound. Include vehicle control and positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted to assess the inhibitory activity of the compound against various enzymes.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor.

Procedure:

-

Reaction Mixture Preparation: In a suitable buffer, combine the enzyme, substrate, and varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Reaction Termination: Stop the reaction after a specific time by adding a stopping reagent or by heat inactivation.

-

Product Quantification: Measure the amount of product formed using a suitable method (e.g., spectrophotometry, fluorometry, HPLC).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.

Safety Information

This compound is classified as a flammable solid (H228).[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It should be stored at room temperature in a dry, well-ventilated area away from heat and open flames.[1][2]

Conclusion

This compound is a chemical compound with considerable potential as a key intermediate in the development of new pharmaceuticals and agrochemicals. While specific biological data and detailed synthetic protocols are not extensively documented in public sources, its structural analogy to known bioactive tetrazoles suggests it is a promising candidate for further investigation. The experimental protocols outlined in this guide provide a framework for the biological evaluation of this and related compounds.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. This compound | 14070-48-5 | TCI AMERICA [tcichemicals.com]

- 3. N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | C9H9N5OS | CID 712430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. allgreenchem.lookchem.com [allgreenchem.lookchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 1-(3-Acetamidophenyl)-5-mercaptotetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-(3-Acetamidophenyl)-5-mercaptotetrazole, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document collates available data on its structure, synthesis, physical and chemical properties, and reactivity, aiming to serve as a valuable resource for professionals in drug discovery and development.

Chemical Structure and Identification

This compound is a substituted tetrazole derivative characterized by an acetamidophenyl group at the N1 position of the tetrazole ring and a mercapto group at the C5 position.

Systematic IUPAC Name: N-[3-(5-sulfanyl-2H-tetrazol-1-yl)phenyl]acetamide

Tautomerism: It is important to note that 1-substituted-5-mercaptotetrazoles can exist in a tautomeric equilibrium with the corresponding thione form, 1-(3-acetamidophenyl)-1,2,3,4-tetrahydro-5H-tetrazole-5-thione. The predominant tautomer can be influenced by the solvent and physical state.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉N₅OS | [1][2] |

| Molecular Weight | 235.27 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 185 - 187 °C | [2] |

| Purity | ≥98% (Assay by titration) | [2] |

| CAS Number | 14070-48-5 | [1][2] |

| PubChem CID | 712430 | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible literature. However, a 2023 publication by Benny et al. in the Journal of Molecular Liquids titled "Experimental, computational investigations and biological evaluation on this compound-cytotoxicity MTT assay" likely contains this information.[4][5] For reference, characteristic spectral features of similar tetrazole derivatives are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific NMR data for the title compound is not available, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure.

Table of Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl CH₃ | ~2.1 | Singlet |

| Aromatic CHs | 7.0 - 8.0 | Multiplets |

| Amide NH | ~10.0 | Singlet |

| Thiol SH | Variable (broad) | Singlet |

Table of Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Acetyl CH₃ | ~24 |

| Aromatic CHs | 110 - 140 |

| Aromatic C-N (amide) | ~140 |

| Aromatic C-N (tetrazole) | ~135 |

| Tetrazole C5 | ~150 |

| Acetyl C=O | ~169 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups.

Table of Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3300 - 3100 | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (amide) | 1700 - 1650 | Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium |

| N-H Bend (amide) | 1550 - 1500 | Medium |

| Tetrazole ring vibrations | 1100 - 900 | Medium |

| C-S Stretch | 700 - 600 | Weak |

Mass Spectrometry (MS)

The mass spectrum should exhibit the molecular ion peak and characteristic fragmentation patterns.

Table of Expected Mass Spectrometry Data

| Ionization Mode | Expected [M+H]⁺ or [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| ESI+ | 236.05 | Fragments corresponding to loss of acetamido or tetrazole moieties. |

| ESI- | 234.04 | Fragments corresponding to loss of H⁺ and subsequent ring fragmentation. |

Experimental Protocols

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be adapted from the known synthesis of 1-phenyl-5-mercaptotetrazole.[6] The proposed two-step synthesis starts from 3-aminoacetophenone.

Step 1: Acetylation of 3-aminoacetophenone

-

Dissolve 3-aminoacetophenone in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Add an acetylating agent, for example, acetic anhydride or acetyl chloride, dropwise at room temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product, N-(3-acetylphenyl)acetamide.

-

Filter, wash the solid with water, and dry to obtain the crude product, which can be purified by recrystallization.

Step 2: Formation of the Tetrazole Ring

-

The synthesis of 1-substituted-5-mercaptotetrazoles is typically achieved from the corresponding isothiocyanate. Therefore, N-(3-acetylphenyl)acetamide would first need to be converted to 3-acetamidophenyl isothiocyanate. This can be achieved by reacting 3-aminoacetophenone with thiophosgene, followed by acetylation. A more direct route may be possible from N-(3-aminophenyl)acetamide.

-

Alternatively, adapting the procedure for 1-phenyl-5-mercaptotetrazole, one could start with 3-aminoacetophenone, convert it to the corresponding dithiocarbamate, and then react with sodium azide.[6]

-

A more general and likely applicable method involves the reaction of 3-acetamidophenyl isothiocyanate with sodium azide in a suitable solvent like water or DMF.

-

Add sodium azide to a solution of 3-acetamidophenyl isothiocyanate in water.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the mercapto group, the tetrazole ring, and the acetamidophenyl substituent.

-

Mercapto Group: The thiol group is acidic and can be deprotonated to form a thiolate, which is a potent nucleophile. This allows for S-alkylation and S-acylation reactions to introduce various substituents at the sulfur atom. The mercapto group can also be oxidized to form a disulfide bridge with another molecule or other sulfur-containing compounds.

-

Tetrazole Ring: The tetrazole ring is generally stable but can undergo reactions under certain conditions. The nitrogen atoms can act as ligands for metal coordination.

-

Acetamidophenyl Group: The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine. The phenyl ring can undergo electrophilic aromatic substitution, with the acetamido group being an ortho-, para-director.

Caption: Key chemical reactivity pathways of this compound.

Potential Applications

This compound serves as a versatile building block in medicinal chemistry and materials science.[7] Its structural motifs suggest potential applications as:

-

An intermediate in the synthesis of novel pharmaceuticals: The tetrazole ring is a well-known bioisostere for a carboxylic acid group, and the overall structure could be a scaffold for developing new therapeutic agents.[7]

-

A ligand in coordination chemistry: The nitrogen atoms of the tetrazole ring and the sulfur atom of the mercapto group can coordinate with metal ions to form metal complexes with potential catalytic or material applications.[7]

-

A component in agrochemical formulations: The compound may exhibit biological activity relevant to the development of new pesticides or herbicides.[7]

Safety Information

According to available safety data, this compound is classified as a flammable solid.[3][8] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and storage information.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. The absence of certain data does not imply that it does not exist, but rather that it could not be retrieved through the conducted searches. For critical applications, it is recommended to consult peer-reviewed literature and perform independent verification of the properties of this compound.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. mcc.edu.in [mcc.edu.in]

- 5. mcc.edu.in [mcc.edu.in]

- 6. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Acetamidophenyl)-5-mercaptotetrazole: Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Acetamidophenyl)-5-mercaptotetrazole is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular architecture, featuring a tetrazole ring coupled with an acetamidophenyl group, provides a scaffold for the design of novel therapeutic agents. This technical guide delves into the core aspects of this compound, encompassing its molecular structure, physicochemical properties, synthesis methodologies, and potential biological activities, with a particular focus on its emerging role as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).

Molecular Structure and Physicochemical Properties

This compound, also known by its IUPAC name N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide, is a white to light yellow crystalline powder.[1][2] The molecule consists of a central phenyl ring substituted with an acetamido group at the meta-position and a 5-mercaptotetrazole ring. The presence of the thiol (-SH) group and the acidic tetrazole ring are key features that contribute to its chemical reactivity and potential biological interactions.[2]

| Property | Value | References |

| CAS Number | 14070-48-5 | [3] |

| Molecular Formula | C₉H₉N₅OS | [3] |

| Molecular Weight | 235.27 g/mol | [3] |

| Purity | >98.0% (HPLC) | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 185 - 187 °C | [4] |

| IUPAC Name | N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide | [5] |

Synthesis of this compound

Representative Synthetic Workflow

Caption: A plausible two-step synthesis of this compound.

General Experimental Protocol

Step 1: Synthesis of 3-Acetamidophenyl isothiocyanate

-

Dissolve 3-aminoacetanilide in a suitable inert solvent (e.g., dichloromethane or chloroform) in a reaction vessel equipped with a stirrer and under a fume hood.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene in the same solvent to the cooled solution of 3-aminoacetanilide.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield crude 3-acetamidophenyl isothiocyanate.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-acetamidophenyl isothiocyanate in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium azide to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice-water.

-

Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activity and Potential Mechanism of Action

Derivatives of this compound have shown promise as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[6] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[7]

A study on N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives revealed that one such compound, NM-03, exhibited potent PTP1B inhibitory activity with an IC₅₀ value of 4.48 µM.[6] This suggests that the this compound scaffold is a valuable starting point for the development of PTP1B inhibitors.

PTP1B Inhibition Signaling Pathway

The inhibition of PTP1B by compounds like this compound is expected to enhance insulin signaling. PTP1B acts by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling cascade. By inhibiting PTP1B, the phosphorylation of IR and IRS-1 is prolonged, leading to enhanced glucose uptake and improved insulin sensitivity.

Caption: The role of this compound in the PTP1B signaling pathway.

Experimental Protocols for Biological Assays

PTP1B Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against PTP1B.

Materials:

-

Human recombinant PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, the PTP1B enzyme, and the test compound dilution (or DMSO for control).

-

Pre-incubate the mixture at a specified temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the pNPP substrate.

-

Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising molecular scaffold with significant potential for the development of novel therapeutic agents. Its structural features and the demonstrated PTP1B inhibitory activity of its derivatives highlight its importance for further investigation in the fields of diabetes, obesity, and potentially other metabolic disorders. This technical guide provides a foundational understanding of its chemical and biological properties, which can serve as a valuable resource for researchers and drug development professionals. Further studies are warranted to fully elucidate its pharmacological profile, including detailed synthesis optimization, comprehensive biological activity screening, and in vivo efficacy studies.

References

- 1. rsc.org [rsc.org]

- 2. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | C9H9N5OS | CID 712430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-(3-Acetamidophenyl)-5-mercaptotetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of a primary synthesis pathway for 1-(3-Acetamidophenyl)-5-mercaptotetrazole, a key intermediate in pharmaceutical development.[1] The synthesis is a two-step process commencing with the conversion of 3-aminoacetanilide to 3-acetamidophenyl isothiocyanate, followed by a cyclization reaction with sodium azide to yield the final product. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes process visualizations to facilitate a comprehensive understanding of the synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a tetrazole ring and a mercapto group, makes it a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] The tetrazole moiety often serves as a bioisostere for a carboxylic acid group, enhancing metabolic stability and other pharmacokinetic properties. This guide focuses on a robust and accessible synthetic route, providing the necessary technical details for its replication in a laboratory setting.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed through a two-step reaction sequence starting from the readily available 3-aminoacetanilide.

Step 1: Synthesis of 3-Acetamidophenyl isothiocyanate

The initial step involves the conversion of the primary amine group of 3-aminoacetanilide into an isothiocyanate. A common and effective method for this transformation is the reaction with thiophosgene or a related thiocarbonyl transfer reagent.

Step 2: Synthesis of this compound

The second step is a cyclization reaction where the intermediate, 3-acetamidophenyl isothiocyanate, reacts with sodium azide. This reaction forms the tetrazole ring with the concomitant formation of the mercapto group, yielding the desired product. This method is a well-established route for the synthesis of 1-substituted-5-mercaptotetrazoles.

Experimental Protocols

The following protocols are based on established chemical literature for analogous transformations. Researchers should exercise appropriate caution and adhere to all laboratory safety protocols.

Synthesis of 3-Acetamidophenyl isothiocyanate (Intermediate)

Materials:

-

3-Aminoacetanilide

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., triethylamine or aqueous sodium hydroxide)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system)

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

Dissolve 3-aminoacetanilide in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Add the base to the solution and cool the mixture in an ice bath.

-

Slowly add carbon disulfide to the cooled reaction mixture with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitoring by TLC is recommended).

-

Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-acetamidophenyl isothiocyanate.

-

The crude product may be used directly in the next step or purified by recrystallization or column chromatography.

Synthesis of this compound (Final Product)

This protocol is adapted from a patented procedure for a similar compound.[2]

Materials:

-

3-Acetamidophenyl isothiocyanate

-

Sodium azide (NaN₃)

-

A suitable solvent (e.g., water, dimethylformamide)

-

A suitable acid for precipitation (e.g., concentrated sulfuric acid or hydrochloric acid)

-

A suitable recrystallization solvent system (e.g., toluene/water mixture)[2]

Procedure:

-

In a reaction vessel, dissolve 3-acetamidophenyl isothiocyanate in the chosen solvent.

-

Add sodium azide to the solution under stirring.

-

Heat the reaction mixture to a temperature between 85-95°C and maintain for 10-12 hours.[2] The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

After the reaction is complete, cool the mixture to below 10°C.

-

Filter the reaction mixture. Heat the filtrate to 30-40°C.

-

Carefully neutralize the reaction solution with a concentrated acid (e.g., sulfuric acid) until the pH reaches 2-3 to precipitate the product.[2]

-

Cool the mixture to below 10°C and stir to ensure complete precipitation.

-

Collect the crude product by suction filtration and wash the filter cake with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a toluene/water mixture, to yield the final product.[2]

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14070-48-5 | [1][3][4] |

| Molecular Formula | C₉H₉N₅OS | [1][3][4] |

| Molecular Weight | 235.27 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 185 - 187 °C | [1] |

| Purity | ≥ 98% | [1][3][4] |

Table 2: Reaction Conditions for the Synthesis of 1-Phenyl-5-mercaptotetrazole (Analogous Reaction) [2]

| Parameter | Value |

| Reactants | Anilino sodium dithiocarboxylate, Sodium azide |

| Solvent | Water |

| Catalyst | Sodium hydroxide solution |

| Reaction Temperature | 85-95 °C |

| Reaction Time | 10-12 hours |

| pH for Precipitation | 2-3 |

| Recrystallization Solvent | Toluene/Water |

| Product Yield | 93.1 - 93.5% |

Safety Considerations

-

Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrazoic acid gas.

-

Carbon disulfide (CS₂) is highly flammable and toxic. All operations should be performed in a fume hood away from ignition sources.

-

Thiophosgene is highly toxic and corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. By leveraging established chemical transformations and providing detailed procedural outlines, this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The high yields reported for analogous reactions suggest that this pathway is scalable and suitable for producing significant quantities of the target compound for further research and application.

References

Technical Guide: Physicochemical and Biological Evaluation of 1-(3-Acetamidophenyl)-5-mercaptotetrazole and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Acetamidophenyl)-5-mercaptotetrazole is a heterocyclic compound featuring a tetrazole ring, a functionality of significant interest in medicinal chemistry.[1] Tetrazole derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide outlines the fundamental physicochemical properties of this compound and provides detailed, generalized experimental protocols for determining its solubility and for conducting a preliminary biological evaluation, drawing parallels from studies on related tetrazole compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉N₅OS | [3][4][5][6] |

| Molecular Weight | 235.27 g/mol | [3][4][5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 185 - 187 °C | [4] |

| Purity | >98.0% (T)(HPLC) | |

| CAS Number | 14070-48-5 | [5][6] |

Solubility Profile: A Methodological Approach

Quantitative solubility data for this compound in various solvents is not currently published. The following section details a generalized experimental protocol for determining the aqueous and organic solvent solubility of a compound of this nature.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC method or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility as the mean of at least three independent measurements.

-

Express the solubility in units such as mg/mL, g/L, or mol/L.

-

The following table can be used to structure the collected data:

Table 2: Solubility of this compound at [Temperature]

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | ||

| PBS (pH 7.4) | ||

| Ethanol | ||

| Methanol | ||

| DMSO | ||

| Acetone |

Biological Evaluation: A Generalized Workflow

While no specific signaling pathways for this compound have been identified, tetrazole derivatives are frequently evaluated for their biological activities. The following workflow outlines a general approach for the initial biological screening of a novel tetrazole compound.

Experimental Workflow for Biological Activity Screening

The diagram below illustrates a typical workflow for the synthesis and subsequent biological evaluation of a tetrazole derivative.

Caption: Generalized workflow for the synthesis and biological evaluation of a tetrazole derivative.

Example Experimental Protocol: In Vitro Antimicrobial Activity Assay

This protocol describes a method for assessing the antimicrobial activity of a test compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the in vitro antimicrobial activity of this compound against selected bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Test Compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strains overnight in an appropriate broth.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Serial Dilution in Microtiter Plates:

-

Dispense the CAMHB into the wells of a 96-well plate.

-

Perform a two-fold serial dilution of the test compound stock solution across the wells to achieve a range of final concentrations.

-

Include wells for a positive control (antibiotic), a negative control (broth and inoculum only), and a sterility control (broth only).

-

-

Inoculation:

-

Add the standardized bacterial inoculum to all wells except the sterility control.

-

-

Incubation:

-

Incubate the plates at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.

-

Potential Signaling Pathway Involvement: A Hypothetical Framework

While no specific signaling pathway has been elucidated for this compound, some tetrazole derivatives have been investigated as inhibitors of specific enzymes or modulators of signaling pathways.[2][7] For instance, a study on N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives identified them as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway.[7]

The following diagram illustrates a hypothetical scenario where a tetrazole derivative could inhibit a key signaling protein, leading to a downstream cellular response.

Caption: Hypothetical inhibition of a signaling protein by a tetrazole derivative.

This diagram serves as a conceptual framework for designing experiments to investigate the mechanism of action should this compound demonstrate significant biological activity in initial screens.

Conclusion

This compound is a compound with potential applications in various fields, but a significant gap exists in the publicly available data regarding its specific solubility and biological activity. This guide provides a framework of established experimental protocols that can be employed to systematically characterize these properties. The successful execution of these methodologies will be crucial in elucidating the potential of this and related tetrazole derivatives in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | C9H9N5OS | CID 712430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound, CasNo.14070-48-5 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 7. Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Role of 1-(3-Acetamidophenyl)-5-mercaptotetrazole: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Acetamidophenyl)-5-mercaptotetrazole is a heterocyclic compound featuring a tetrazole ring, a structure of significant interest in medicinal chemistry. Tetrazoles are often considered bioisosteres of carboxylic acids, a property that can enhance metabolic stability and improve pharmacokinetic profiles.[1] The presence of the acetamidophenyl and mercapto groups further suggests the potential for diverse biological interactions.[2] This technical guide aims to provide a comprehensive overview of the available scientific information regarding the mechanism of action of this compound. However, a thorough review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of its specific biological activities.

Current State of Knowledge

Currently, information on this compound is predominantly limited to its identity as a chemical entity available from various suppliers. It is often cited as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] The mercapto group, in particular, offers a reactive site for various chemical transformations, making it a valuable building block in synthetic chemistry.[2]

Despite its availability and potential for structural modifications, there is a conspicuous absence of published research detailing its mechanism of action, specific biological targets, or any associated signaling pathways. No quantitative data from in vitro or in vivo studies, such as IC50 or EC50 values, receptor binding affinities, or pharmacokinetic parameters, are available in the public domain. Consequently, it is not possible to construct a data-driven narrative of its pharmacodynamics or to delineate any specific signaling cascades it may modulate.

General Considerations for Tetrazole-Containing Compounds

While specific data on this compound is lacking, the broader class of tetrazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][4] The tetrazole moiety's ability to participate in hydrogen bonding and its acidic nature contribute to its capacity to interact with various biological targets.

The logical workflow for investigating a novel compound like this compound would typically involve a series of established experimental protocols.

Caption: A generalized workflow for drug discovery and mechanism of action studies.

Hypothetical Experimental Protocols

To elucidate the mechanism of action of this compound, a structured experimental approach would be necessary. The following outlines hypothetical, yet standard, protocols that researchers could employ.

Table 1: Potential Experimental Protocols for Elucidating Mechanism of Action

| Experiment Type | Methodology | Objective |

| Initial Cytotoxicity Screening | MTT Assay: Cancer cell lines (e.g., A549, HCT116) and normal cell lines (e.g., BJ-1) would be treated with varying concentrations of the compound.[4] Viability would be assessed by measuring the reduction of MTT to formazan. | To determine the compound's general cytotoxicity and identify potential for anticancer activity. |

| Receptor Binding Assays | Radioligand Binding Assay: Membranes from cells expressing a target receptor would be incubated with a radiolabeled ligand and varying concentrations of the test compound.[5] The displacement of the radioligand would be measured to determine binding affinity (Ki). | To identify if the compound directly interacts with specific cellular receptors. |

| Enzyme Inhibition Assays | Kinase Activity Assay: A purified kinase, its substrate, and ATP would be incubated with the compound.[6] The phosphorylation of the substrate would be quantified to determine the IC50 value. | To assess the compound's ability to inhibit the activity of specific enzymes, such as kinases, which are common drug targets. |

| Signaling Pathway Analysis | Western Blotting: Cells treated with the compound would be lysed, and proteins from a suspected signaling pathway (e.g., NF-κB) would be separated by electrophoresis and probed with specific antibodies. | To determine if the compound modulates the activation or expression of key proteins in a particular signaling cascade. |

| In Vivo Efficacy Studies | Xenograft Mouse Model: Mice bearing tumors derived from a cancer cell line sensitive to the compound would be treated with the compound.[6] Tumor growth would be monitored over time. | To evaluate the compound's therapeutic efficacy in a living organism. |

Future Directions

The lack of data on the mechanism of action of this compound presents a clear opportunity for future research. A systematic investigation, beginning with broad in vitro screening across various cell lines and disease models, is warranted. Positive hits from these screens would then necessitate more focused studies to identify specific molecular targets and delineate the downstream signaling pathways. Such a research program would be essential to unlock the potential therapeutic value of this intriguing molecule.

Conclusion

While this compound is established as a chemical intermediate, its biological role and mechanism of action remain undefined in the public scientific domain. This guide highlights the current absence of data and proposes a standard workflow and series of experimental protocols that could be adopted to explore its pharmacological potential. For researchers and drug development professionals, this compound represents an uncharted territory with the possibility of discovering novel biological activities and therapeutic applications. Further investigation is strongly encouraged to bridge the existing knowledge gap.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]

- 4. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 1-(3-Acetamidophenyl)-5-mercaptotetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

| Property | Value |

| Systematic Name | N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)acetamide[1] |

| Common Name | 1-(3-Acetamidophenyl)-5-mercaptotetrazole |

| CAS Number | 14070-48-5[1] |

| Molecular Formula | C₉H₉N₅OS[1] |

| Molecular Weight | 235.27 g/mol [1] |

| Chemical Structure |  |

Spectroscopic Data Summary

Direct experimental NMR, IR, and MS spectra for this compound are not publicly available at the time of this publication. However, based on the known chemical structure and data from analogous compounds, the expected spectral characteristics are summarized below. These tables are intended to serve as a reference for researchers in the analysis of this molecule.

Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.2 | s | 1H | -NH (amide) |

| ~8.0 | s | 1H | Ar-H (H-2) |

| ~7.7 | d | 1H | Ar-H (H-6) |

| ~7.5 | t | 1H | Ar-H (H-5) |

| ~7.3 | d | 1H | Ar-H (H-4) |

| ~2.1 | s | 3H | -CH₃ (acetyl) |

| ~14.0 (broad) | s | 1H | -SH (thiol) |

Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O (amide) |

| ~155.0 | C-5 (tetrazole) |

| ~140.0 | Ar-C (C-1) |

| ~138.0 | Ar-C (C-3) |

| ~130.0 | Ar-C (C-5) |

| ~125.0 | Ar-C (C-6) |

| ~120.0 | Ar-C (C-4) |

| ~118.0 | Ar-C (C-2) |

| ~24.0 | -CH₃ (acetyl) |

Expected IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H Stretch (amide) |

| 3100 - 3000 | Medium | C-H Stretch (aromatic) |

| 2600 - 2550 | Weak | S-H Stretch (thiol) |

| ~1670 | Strong | C=O Stretch (amide I) |

| ~1600, ~1480 | Medium | C=C Stretch (aromatic) |

| ~1540 | Medium | N-H Bend (amide II) |

| ~1250 | Medium | C-N Stretch |

Predicted Mass Spectrometry Data

| m/z | Ion |

| 235.05 | [M]⁺ (Molecular Ion) |

| 193.04 | [M - C₂H₂O]⁺ |

| 151.03 | [M - C₂H₂O - N₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 220 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.

-

EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas chromatograph.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of the target compound.

References

An In-depth Technical Guide to 1-(3-Acetamidophenyl)-5-mercaptotetrazole: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1-(3-Acetamidophenyl)-5-mercaptotetrazole is a white to light yellow crystalline powder.[1] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 14070-48-5 | [1] |

| Molecular Formula | C₉H₉N₅OS | [1] |

| Molecular Weight | 235.27 g/mol | [1] |

| Melting Point | 185 - 187 °C | [1] |

| Purity | ≥ 98% | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

Safety and Handling

Comprehensive safety information is crucial when working with any chemical compound. The available data indicates that this compound is a flammable solid. Adherence to proper laboratory safety protocols is mandatory.

Hazard Identification

-

GHS Classification: Flammable Solid, Category 2.

-

Hazard Statement: H228 - Flammable solid.

Precautionary Measures

The following precautionary statements summarize the recommended safety measures for handling this compound:

| Precautionary Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P240 | Ground and bond container and receiving equipment. |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage is at room temperature.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

While specific experimental protocols for the biological evaluation of this compound are not available, a plausible, detailed synthesis protocol can be constructed based on established methods for analogous compounds.

Proposed Synthesis of this compound

The synthesis of 1-aryl-5-mercaptotetrazoles is commonly achieved through the reaction of an aryl isothiocyanate with sodium azide.[1] The following two-step protocol outlines a likely pathway for the synthesis of the title compound, starting from the commercially available 3-aminoacetanilide.

Step 1: Synthesis of 3-Acetamidophenyl Isothiocyanate

This step involves the conversion of the primary amine, 3-aminoacetanilide, to the corresponding isothiocyanate. A common method for this transformation is the use of thiophosgene or a less hazardous equivalent like carbon disulfide in the presence of a base.

-

Materials:

-

3-Aminoacetanilide

-

Carbon disulfide (CS₂)

-

Ammonia solution or triethylamine (TEA)

-

Ethyl chloroformate or a similar activating agent

-

Dichloromethane (DCM) or a suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 3-aminoacetanilide in DCM in a round-bottom flask.

-

Add an excess of carbon disulfide and a base (e.g., aqueous ammonia or TEA) to the solution at 0 °C.

-

Stir the mixture vigorously for 2-4 hours at room temperature to form the dithiocarbamate salt.

-

Cool the reaction mixture back to 0 °C and slowly add an activating agent (e.g., ethyl chloroformate).

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-acetamidophenyl isothiocyanate.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Synthesis of this compound

This step involves the cyclization of the isothiocyanate with sodium azide to form the tetrazole ring.

-

Materials:

-

3-Acetamidophenyl isothiocyanate

-

Sodium azide (NaN₃) - EXTREMELY TOXIC AND EXPLOSIVE. HANDLE WITH EXTREME CAUTION.

-

Dimethylformamide (DMF) or water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve 3-acetamidophenyl isothiocyanate in DMF or water.

-

Carefully add sodium azide to the solution in small portions.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the solution with dilute HCl to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

-

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

Given the interest in tetrazole derivatives for anticancer drug development, a standard MTT assay can be employed to assess the cytotoxic potential of this compound against various cancer cell lines.

-

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

The antimicrobial potential of the compound can be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ciprofloxacin)

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Biological Activity and Signaling Pathways

Currently, there is no publicly available data detailing the specific biological activities, mechanism of action, or any associated signaling pathways for this compound. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group and is present in several approved drugs, suggesting its potential for biological interactions.[3] Research on other tetrazole derivatives has shown a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Further investigation is required to elucidate the specific biological profile of the title compound.

Conclusion

This compound is a chemical intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. This guide has provided essential information on its safe handling, physical and chemical properties, and a plausible, detailed protocol for its synthesis. While specific biological data is currently lacking, the provided general screening protocols offer a starting point for the biological evaluation of this and other novel compounds. Researchers are encouraged to perform their own comprehensive biological and toxicological assessments to fully characterize the potential of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 1-(3-Acetamidophenyl)-5-mercaptotetrazole: Synthesis, Biological Potential, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies, potential biological activities, and mechanistic pathways associated with derivatives of 1-(3-acetamidophenyl)-5-mercaptotetrazole. This core structure represents a versatile scaffold for the development of novel therapeutic agents, leveraging the well-documented pharmacological importance of the tetrazole moiety. This document details generalized experimental protocols and explores potential signaling pathways to guide future research and development in this promising area of medicinal chemistry.

The Core Moiety: this compound

This compound is a multifaceted chemical compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical agents.[1] Its structure, featuring a tetrazole ring, an acetamidophenyl group, and a reactive mercapto group, provides a unique foundation for creating a diverse library of derivatives. The mercapto group, in particular, offers a convenient handle for synthetic modifications, allowing for the exploration of a wide chemical space and the potential for diverse biological activities. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often contributing to improved metabolic stability and pharmacokinetic profiles of drug candidates.

Synthesis of Derivatives

The primary route for generating derivatives of this compound involves the S-alkylation or S-acylation of the mercapto group. This nucleophilic thiol can readily react with a variety of electrophiles to form thioether or thioester linkages.

A general synthetic workflow for the S-alkylation of this compound is depicted below. This process typically involves the deprotonation of the thiol group with a suitable base to form a thiolate anion, which then acts as a nucleophile to attack an alkyl halide or other electrophilic species.

Caption: General workflow for the synthesis of S-substituted derivatives.

Biological Activities of Tetrazole Derivatives

Tetrazole derivatives are known to exhibit a wide range of biological activities, making them a privileged scaffold in drug discovery. While specific data on derivatives of this compound is not extensively available in the public domain, the broader class of tetrazole-containing compounds has demonstrated significant potential in various therapeutic areas. The following table summarizes some of the key biological activities reported for various tetrazole derivatives.

| Biological Activity | Example Tetrazole Derivative Class | Key Findings |

| Anticancer | 5-thio-substituted tetrazole derivatives | Some derivatives have shown moderate activity against various cancer cell lines. |

| 1,5-disubstituted tetrazoles | Certain compounds have demonstrated antiproliferative effects. | |

| Anti-inflammatory | 1,5-disubstituted pyrazolyl-tetrazoles | Some compounds have shown potent anti-inflammatory activity, comparable to standard drugs like ibuprofen. |

| Antimicrobial | 5-thio-substituted tetrazole derivatives | Moderate activity has been observed against a range of bacteria and fungi. |

| Anticonvulsant | Imidazole derivatives with tetrazole moieties | Certain derivatives have shown promise in preclinical models of epilepsy. |

Experimental Protocols

To facilitate further research into the derivatives of this compound, detailed protocols for key biological assays are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][3][4][5][6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound interferes with the polymerization of tubulin into microtubules, a common mechanism of action for many anticancer drugs.[7][8][9][10][11]

Principle: The polymerization of purified tubulin can be monitored by measuring the increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[7][9]

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

-

Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control, a known tubulin polymerization inhibitor (e.g., nocodazole), and a known tubulin polymerization stabilizer (e.g., paclitaxel).

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Fluorescence Monitoring: Monitor the fluorescence intensity over time.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by derivatives of this compound are yet to be elucidated, the known activities of other tetrazole derivatives provide some plausible targets. For instance, the antiproliferative activity of some heterocyclic compounds is attributed to their ability to inhibit tubulin polymerization.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a key target for anticancer drug development. The following diagram illustrates the mechanism of tubulin polymerization and its inhibition.

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the broad spectrum of biological activities associated with the tetrazole pharmacophore, provides a strong rationale for further investigation. Future research should focus on the synthesis and screening of a diverse library of derivatives to establish clear structure-activity relationships. Mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. The protocols and insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]

- 2. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.wiki [static.igem.wiki]

- 4. atcc.org [atcc.org]

- 5. broadpharm.com [broadpharm.com]

- 6. researchhub.com [researchhub.com]

- 7. benchchem.com [benchchem.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Tautomerism in 1-(3-Acetamidophenyl)-5-mercaptotetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in 1-(3-acetamidophenyl)-5-mercaptotetrazole. While specific experimental data for this particular compound is limited in publicly accessible literature, this document synthesizes established principles of tautomerism in related 1-substituted-5-mercaptotetrazole derivatives to offer a robust predictive framework and detailed methodological guidance for its study.

Introduction to Thiol-Thione Tautomerism in Mercaptotetrazoles